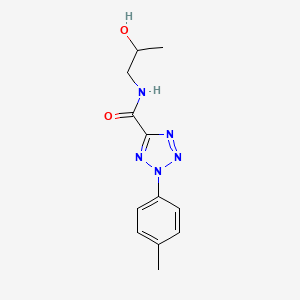
N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound that is widely used in scientific research. This compound is also known as HPTT and has a molecular formula of C12H15N5O2. HPTT is a tetrazole derivative that has been extensively studied due to its potential applications in various fields of research.
Scientific Research Applications
Antiallergic Activity
Tetrazole derivatives, such as those studied by Nohara et al. (1985), have shown significant antiallergic activity, particularly in the context of reaginic passive cutaneous anaphylaxis (PCA) tests in rats. The study highlights the influence of substituents on the tetrazole ring on antiallergic efficacy, indicating the potential for N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide to serve as a basis for developing antiallergic agents (Nohara et al., 1985).
Biodegradable Scaffolds for Tissue Engineering
Research on poly(N-isopropyl acrylamide)-based scaffolds, which share structural motifs with tetrazole derivatives, indicates the utility of such compounds in creating thermoresponsive, biodegradable scaffolds for tissue engineering applications. These scaffolds can support cell infiltration and angiogenesis, suggesting a potential research avenue for this compound in biomaterials development (Galperin, Long, & Ratner, 2010).
Antitumor Activity
Compounds structurally related to tetrazoles have been investigated for their antitumor properties. For example, the dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays highlights the potential for tetrazole derivatives in cancer research (Lombardo et al., 2004).
Coordination Compounds for Luminescent Properties
Studies on coordination compounds involving tetrazole-containing ligands have explored their luminescent properties, suggesting avenues for research into optoelectronic materials. These findings indicate the potential for this compound in the development of new luminescent materials or sensors (Zou et al., 2014).
Enhanced Oil Recovery
Innovative polymers for enhanced oil recovery, such as those based on acrylamide and incorporating functional groups like imidazoline or sulfonate, demonstrate the potential for tetrazole derivatives in improving the efficiency of oil extraction processes. The study by Gou et al. (2015) on novel acrylamide-based copolymers highlights the relevance of such research to this compound in industrial applications (Gou et al., 2015).
properties
IUPAC Name |
N-(2-hydroxypropyl)-2-(4-methylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-3-5-10(6-4-8)17-15-11(14-16-17)12(19)13-7-9(2)18/h3-6,9,18H,7H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKUOCUJGBSJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)


![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)
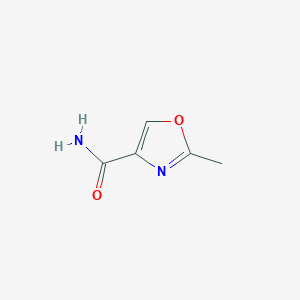
![1-Cyclopentyl-3-(2,3-dimethoxyphenyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2975832.png)
![6-Butyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2975833.png)
![9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975835.png)
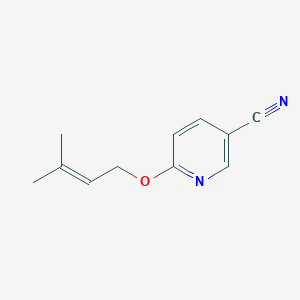
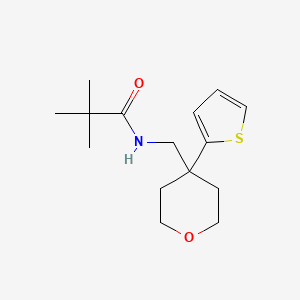
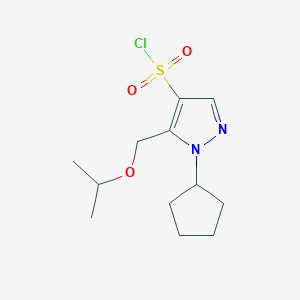

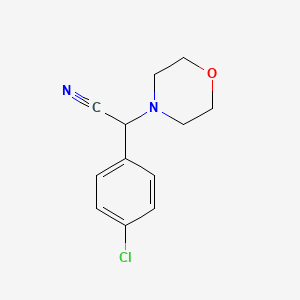
![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/no-structure.png)